Isopulegyl formate
Description
Structure
2D Structure
Properties
CAS No. |
10588-15-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexyl] formate |
InChI |
InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7,9-11H,1,4-6H2,2-3H3/t9-,10+,11-/m1/s1 |
InChI Key |
PPCFFEDGKDEJFV-OUAUKWLOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC=O)C(=C)C |
Canonical SMILES |
CC1CCC(C(C1)OC=O)C(=C)C |
Other CAS No. |
10588-15-5 |
Origin of Product |
United States |
Natural Occurrence and Advanced Biosynthetic Studies of Isopulegyl Formate
Elucidation of Isopulegyl Formate (B1220265) Presence in Botanical Extracts
The identification of isopulegyl formate has been noted in the essential oils of a select number of plant species. Its presence is often as a minor or trace component, contributing to the complex scent profile of the plant.
Profiling in Essential Oils from Citrus hystrix (Kaffir Lime)
This compound has been identified as a volatile component in the essential oil of Kaffir lime (Citrus hystrix) leaves. researchgate.netj-tropical-crops.comresearchgate.netscispace.com The essential oil of C. hystrix is complex, with citronellal (B1669106) being the most dominant compound. researchgate.net However, studies have shown that the relative percentage of this compound, along with other compounds like isopulegol (B1217435), citronellol, and linalool, can be influenced by environmental conditions. researchgate.netj-tropical-crops.com
One study investigating the effect of preharvest mild shading on Kaffir lime trees found that a 24% light reduction led to an increase in the relative percentage of this compound in the leaf essential oil. j-tropical-crops.comresearchgate.netscispace.com In contrast, the main component, citronellal, was significantly reduced by about 10% under the same shaded conditions. researchgate.netj-tropical-crops.comresearchgate.netscispace.com This suggests that light exposure plays a crucial role in modulating the metabolic pathways that lead to the formation of these compounds.
Table 1: Effect of Mild Shading on Select Volatile Compounds in Citrus hystrix Leaf Oil
| Compound | Effect of Mild Shading (Relative Percentage) |
|---|---|
| This compound | Increased j-tropical-crops.comresearchgate.netscispace.com |
| Citronellal | Decreased (~10%) researchgate.netj-tropical-crops.comresearchgate.netscispace.com |
| Isopulegol | Increased j-tropical-crops.comresearchgate.netscispace.com |
| Citronellol | Increased j-tropical-crops.comresearchgate.netscispace.com |
| Linalool | Increased j-tropical-crops.comresearchgate.netscispace.com |
Comparative Analysis in Other Terpene-Rich Plant Species
Beyond Citrus hystrix, the occurrence of this compound is not widely documented in extensive comparative studies. However, its acetate (B1210297) counterpart, isopulegyl acetate, has been identified in the essential oils of various aromatic plants, including those from the Himalayan region. For instance, the essential oil from the aerial parts of a plant species in the Garhwal region of India was found to contain 20.7% isopulegyl acetate. nih.gov While not a direct confirmation of this compound, the presence of its acetate derivative in other species suggests that the isopulegol backbone is utilized in the biosynthesis of various esters across different plants. Further research is needed to screen a wider range of terpene-rich species specifically for the presence of this compound to understand its distribution in the plant kingdom.
Investigations into Enzymatic and Metabolic Pathways
The biosynthesis of this compound is intrinsically linked to the broader pathways of terpene metabolism in plants. Terpenoids are synthesized from basic five-carbon units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.comtandfonline.com
Precursor Relationships with Isopulegol and Related Terpenes
This compound is a derivative of the monoterpene alcohol (-)-isopulegol (B1672291). The biosynthesis of monoterpenes begins with the formation of geranyl diphosphate (GPP) from IPP and DMAPP. mdpi.com Terpene synthase (TPS) enzymes then catalyze the conversion of GPP into various monoterpene skeletons. nih.govnih.gov Isopulegol itself is a key intermediate; for example, it is synthesized from citronellal, a major component in Citrus hystrix oil. researchgate.net
The final step in the formation of this compound would involve an enzymatic acylation or formylation reaction, where a formyl group is transferred to the hydroxyl group of isopulegol. While the specific enzymes responsible for the formylation of isopulegol have not been characterized in detail, the process is analogous to the formation of other terpene esters, such as isopulegyl acetate, which is formed by the acylation of isopulegol. researchgate.net The enzymes catalyzing such reactions often belong to the acyltransferase family. Further investigation is required to isolate and characterize the specific formate-transferring enzyme involved in this compound biosynthesis.
Influences of Environmental Modulators on this compound Biosynthesis
Environmental factors significantly influence the production and accumulation of terpenes in plants. mdpi.comganjapapaworld.comgoldcoastterpenes.com These factors can act as stressors or signals that trigger changes in gene expression and enzyme activity within the terpenoid biosynthetic pathways. mdpi.comnih.gov
As demonstrated in Citrus hystrix, light is a key modulator. Mild shading increased the relative amount of this compound while decreasing its precursor, citronellal. j-tropical-crops.comresearchgate.netscispace.com This suggests a potential upregulation of the downstream enzymatic steps converting citronellal to isopulegol and subsequently to this compound under reduced light conditions, or a redirection of metabolic flux. researchgate.net
Other abiotic stressors are known to affect terpene synthesis in general, which may also apply to this compound. These include:
Temperature: Both high and low-temperature stress can alter terpene emission and synthesis. goldcoastterpenes.comcannabissciencetech.com
Water Availability: Drought stress has been shown to enhance the accumulation of certain terpenes in various plant species. nih.gov
Nutrient Levels: The availability of primary nutrients like nitrogen can impact the production of terpenes. ganjapapaworld.comcannabissciencetech.com
UV Radiation: Exposure to UV light can stimulate the biosynthesis of protective terpenes. mdpi.comgoldcoastterpenes.com
While these factors are known to influence general terpene metabolism, their specific impact on the biosynthesis of this compound remains an area for future research.
Table 2: General Environmental Factors Known to Influence Terpene Biosynthesis
| Environmental Factor | General Effect on Terpene Production |
|---|---|
| Light Intensity/Duration | Can increase or decrease specific terpenes; UV light often increases production. mdpi.comgoldcoastterpenes.comnih.gov |
| Temperature | Heat and cold stress can alter terpene profiles. goldcoastterpenes.comnih.govcannabissciencetech.com |
| Drought/Water Stress | Often increases terpene accumulation as a defense response. nih.govcannabissciencetech.com |
| Nutrient Availability | Can influence the pool of precursors available for terpene synthesis. ganjapapaworld.comcannabissciencetech.com |
| Altitude | Higher altitudes can lead to increased terpene production due to harsher conditions. goldcoastterpenes.com |
Strategic Synthetic Methodologies for Isopulegyl Formate and Analogues
Chiral Pool Synthesis Approaches Utilizing Isopulegol (B1217435) as a Precursor
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of isopulegyl formate (B1220265), (-)-isopulegol (B1672291) is an ideal precursor due to its availability and inherent chirality, which serves as a foundation for constructing more complex chiral molecules. researchgate.netnih.gov This monoterpene alcohol provides a stereochemically defined scaffold, allowing for the synthesis of specific isomers of the target molecule. researchgate.netnih.gov
The synthesis of chiral compounds from natural monoterpenes like (-)-isopulegol relies on stereocontrolled transformations where the existing chiral centers in the starting material dictate the stereochemical outcome of subsequent reactions. nih.govmdpi.com For instance, (-)-isopulegol can be synthesized from (+)-citronellal, a major component of citronella oil, through an intramolecular Prins reaction, which is a key transformation in the fragrance and flavor industry. researchgate.net The stereochemistry of the starting citronellal (B1669106) directly influences the stereochemistry of the resulting isopulegol.
Once obtained, the hydroxyl group and the stereocenters of isopulegol guide the stereoselectivity of further modifications. du.ac.in For example, epoxidation of isopulegol and subsequent ring-opening reactions with various nucleophiles lead to the formation of new stereocenters in a controlled manner, yielding a variety of functionalized analogues. nih.govmdpi.com This substrate-controlled approach is fundamental in synthesizing specific diastereomers of isopulegol derivatives.
A library of bifunctional and trifunctional chiral ligands has been developed from commercially available (−)-isopulegol, demonstrating its versatility as a chiral building block. nih.govmdpi.com These transformations highlight how the inherent stereochemistry of a natural product can be effectively transferred and used to build new chiral structures.
In addition to using chiral substrates, catalytic asymmetric synthesis provides a powerful tool for creating chiral molecules, including analogues of isopulegol. This approach uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from achiral or prochiral starting materials.
For example, the enantioselective organocatalyzed formal [3+3] cycloaddition of α,β-unsaturated aldehydes can be used to synthesize intermediates that lead to (-)-isopulegol hydrate. nih.gov This reaction utilizes a chiral amine catalyst, such as a proline derivative, to control the stereochemical outcome of the cyclization. nih.govrsc.org The principles of catalytic asymmetric hydrogenation, employing transition metal catalysts with chiral ligands, are also pivotal in the synthesis of chiral compounds and can be applied to create isopulegol analogues with high enantiomeric excess. du.ac.in
These catalytic methods offer an alternative to relying solely on naturally occurring chiral precursors and demonstrate the broad applicability of asymmetric synthesis in generating stereochemically defined molecules.
Stereocontrolled Transformations from Naturally Derived Monoterpenic Units
Formylation Reactions for Ester Formation
Formylation is the chemical process of adding a formyl group (–CHO) to a molecule. wikipedia.org In the context of synthesizing isopulegyl formate, this involves the esterification of the hydroxyl group of isopulegol with a formylating agent to create a formate ester (O-CH=O). wikipedia.org
The formation of the ester bond in this compound requires efficient esterification protocols. The primary origin of esters in many natural and synthetic contexts is the esterification of an alcohol with a carboxylic acid or its derivative. mdpi.com Several methods have been developed to facilitate this transformation under mild and efficient conditions.
One such method is the Steglich esterification , which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to promote the reaction between a carboxylic acid and an alcohol. iastate.edu Another efficient process involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which act as effective coupling reagents for esterification at room temperature. researchgate.net
These protocols are designed to overcome the challenges often associated with esterification, such as the need for harsh conditions or the production of unwanted byproducts, thereby providing reliable routes to formate esters like this compound.
Table 1: Comparison of Selected Esterification Methods
| Method | Reagents | Key Features |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Mild reaction conditions, high yields. iastate.edu |
| TPPO/Oxalyl Chloride | Carboxylic acid, alcohol, TPPO, (COCl)2 | High efficiency, room temperature reaction. researchgate.net |
| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Reversible reaction, often requires removal of water. |
Catalytic methods offer an attractive and sustainable approach to introducing the formate moiety. These methods can involve the use of enzymes or metal complexes to facilitate the formylation reaction under mild conditions.
NAD+-dependent formate dehydrogenase (FDH) is an enzyme that catalyzes the reversible oxidation of formate to carbon dioxide. scispace.comresearchgate.net While primarily studied for its role in CO2 reduction and NADH regeneration, the principles of its catalytic mechanism, which involve the direct transfer of a hydride ion, can inspire the design of biocatalytic formylation processes. scispace.comresearchgate.net Synthetic mimics of formate dehydrogenase are being developed as catalysts for the reduction of CO2 to formate, which can then serve as a C1 building block in synthesis. mdpi.com
Furthermore, hetero-dinuclear metal complexes, such as those containing iridium and copper, have been shown to catalyze reactions driven by formate. nih.gov These systems can activate substrates through the generation of a metal-hydride intermediate from formate dehydrogenation, showcasing the potential of formate as a key component in catalytic cycles for organic transformations. nih.gov
A novel and emerging strategy for introducing a carboxyl group, which is structurally related to the formate moiety, involves photoinduced hydrocarboxylation. This redox-neutral process utilizes formate salts as the source of the carboxyl group, which is added across an alkene substrate in the presence of a photocatalyst and light. chemrxiv.orgsci-hub.seresearchgate.net
Mechanistic studies suggest that this reaction proceeds through a thiol-catalyzed radical chain process, where the key reactive intermediate is the CO2•– radical anion, generated from the formate salt. chemrxiv.orgresearchgate.net This method is appealing due to its operational simplicity, high yields, and the ability to be performed under mild conditions without the need to exclude air or moisture. chemrxiv.orgsci-hub.se While this strategy directly yields a carboxylic acid rather than a formate ester, the resulting acid can be subsequently esterified to produce the desired formate ester. This two-step approach, beginning with a photoinduced hydrocarboxylation, represents an innovative pathway for incorporating the formate structure into organic molecules.
Catalytic Approaches to Introduce the Formate Moiety
Transition Metal-Catalyzed Formylation
The synthesis of this compound can be achieved through the formylation of its precursor, isopulegol, a naturally occurring monoterpene alcohol. While classical methods often involve the use of stoichiometric formylating agents, recent advancements in catalysis have paved the way for more efficient and selective methodologies. Transition metal catalysis, in particular, offers a promising avenue for the formylation of alcohols, including terpene alcohols like isopulegol.
Although direct studies detailing the transition metal-catalyzed formylation of isopulegol are not extensively documented, inferences can be drawn from research on similar substrates, such as other secondary alcohols and terpenols. Various transition metals, including palladium, rhodium, and ruthenium, have been explored for their catalytic activity in formylation reactions. These reactions typically utilize a formyl source, such as formic acid or its derivatives, and proceed under specific catalytic conditions.
One notable example in the broader context of terpene alcohol formylation involves the use of bismuth(III) salts as catalysts. Research has demonstrated the effective formylation of menthol (B31143), a structurally similar secondary terpene alcohol, using bismuth(III) chloride, bismuth(III) triflate, or other bismuth salts in the presence of ethyl formate. nih.govresearchgate.net This suggests that a similar approach could be successfully applied to the formylation of isopulegol. The proposed mechanism for such a reaction involves the activation of the alcohol by the Lewis acidic bismuth center, facilitating the nucleophilic attack on the formylating agent.
The following table summarizes a potential catalytic system for the formylation of a terpene alcohol based on related studies.
| Catalyst System | Substrate | Formylating Agent | Conditions | Product | Reference |
| Bismuth(III) salts (e.g., BiCl₃, Bi(OTf)₃) | Menthol | Ethyl Formate | Not specified | Menthyl formate | nih.govresearchgate.net |
It is important to note that while this provides a strong indication of a viable synthetic route, the optimal conditions for the formylation of isopulegol, including the specific choice of transition metal catalyst, ligand, solvent, and temperature, would require empirical determination. Further research in this area could lead to the development of a highly efficient and selective transition metal-catalyzed process for the synthesis of this compound.
Derivatization Strategies for Structural Modification
This compound, as a formate ester, possesses a reactive functional group that allows for various structural modifications. These derivatization strategies are crucial for creating analogues with potentially different chemical and physical properties. The primary reactions for the derivatization of this compound include hydrolysis, transesterification, and reduction of the formate group.
Hydrolysis:
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent alcohol, isopulegol, and formic acid. This reaction can be catalyzed by either an acid or a base. The hydrolysis of the related compound, isopulegyl acetate (B1210297), to isopulegol and acetic acid is a known transformation, suggesting that this compound would behave similarly. industrialchemicals.gov.au The general scheme for the hydrolysis of this compound is presented below.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the formate group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form isopulegol and a formate salt.
The rate of hydrolysis is dependent on factors such as pH and temperature. core.ac.uk
Transesterification:
Transesterification is a process where the formyl group of this compound is exchanged with an alkoxy group from another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in a large excess. This strategy allows for the synthesis of a variety of other isopulegyl esters from this compound. For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would yield isopulegyl acetate.
Reduction:
The following table summarizes the potential derivatization reactions of this compound.
| Reaction | Reagents | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | Isopulegol |
| Transesterification | R'OH, H⁺ or base | Isopulegyl ester (R'COO-Isopulegyl) |
| Reduction | Reducing agent (e.g., LiAlH₄) | Isopulegyl methyl ether |
These derivatization strategies highlight the versatility of this compound as a starting material for the synthesis of a range of other isopulegol derivatives, each with potentially unique properties and applications.
Mechanistic Elucidations and Theoretical Investigations in Isopulegyl Formate Chemistry
Reaction Mechanism Delineation for Isopulegyl Formate (B1220265) Transformations
Delineating the reaction mechanisms for isopulegyl formate involves identifying the transient species that connect reactants to products. This includes the characterization of intermediates, which are temporary but stable molecules formed during the reaction, and transition states, which represent the highest energy point along a reaction coordinate.
While specific studies detailing the intermediates and transition states for all transformations of this compound are not extensively documented, analogies can be drawn from the synthesis of its precursor, isopulegol (B1217435), and the reactions of similar esters like isopulegyl acetate (B1210297).
The synthesis of (-)-isopulegol (B1672291) from (+)-citronellal is a critical industrial process, often preceding the formation of the formate ester. This reaction is an intramolecular Prins reaction. The key mechanistic steps involve the protonation of the aldehyde group in citronellal (B1669106), which initiates a cyclization cascade. This forms a carbon-carbon bond and generates a transient carbocation intermediate. Subsequent intramolecular rearrangement and deprotonation lead to the formation of isopulegol researchgate.net.
Transformations involving the ester group of related compounds, such as isopulegyl acetate, have been studied. For instance, the alkoxycarbonylation of isopulegyl acetate using palladium-based catalysts proceeds through a series of organometallic intermediates researchgate.net. The catalytic cycle likely involves the coordination of the alkene moiety to the palladium center, followed by migratory insertion and subsequent reductive elimination to form the final product. The transition states in these steps are influenced by the steric and electronic properties of the ligands on the palladium catalyst.
Kinetic studies are essential for quantifying the rate at which this compound reacts and degrades under various conditions. The stability of formate esters, like other carboxylic acid esters, is highly dependent on factors such as pH and temperature.
k_obs = k_N + k_A[H⁺] + k_B[OH⁻]
where:
k_N is the rate constant for neutral hydrolysis.
k_A is the rate constant for acid-catalyzed hydrolysis.
k_B is the rate constant for base-catalyzed hydrolysis.
Studies on numerous flavor and fragrance esters have shown a wide variation in these rate constants, leading to significant differences in stability core.ac.uk. For example, at acidic pH typical of many food and beverage systems (pH 2.8-4.0), hydrolysis rates can vary significantly, impacting the shelf-life of the aroma profile core.ac.uk. Formate esters are generally among the more reactive esters, susceptible to hydrolysis which releases isopulegol and formic acid.
The following table, based on estimated data for a large set of hydrolyzable aroma compounds, illustrates the expected range for hydrolysis rate constants.
| Parameter | Estimated Range | Description |
| Acid-Catalyzed Rate Constant (k_A) | 3.7×10⁻⁸ to 4.7×10⁻⁴ M⁻¹ s⁻¹ | Governs hydrolysis rate in acidic conditions (pH < 4). |
| Base-Catalyzed Rate Constant (k_B) | 4.3×10⁻⁴ to 43 M⁻¹ s⁻¹ | Dominates hydrolysis rate in neutral to basic conditions (pH > 6). |
| Neutral Hydrolysis Rate Constant (k_N) | 4.2×10⁻¹⁷ to 7.6×10⁻⁹ M⁻¹ s⁻¹ | Represents the pH-independent hydrolysis pathway. |
| Hydrolytic Half-Life (t₁/₂) at pH 4.0 | 18 days to 4,900 years | Illustrates the vast range in stability among different ester compounds. |
| Hydrolytic Half-Life (t₁/₂) at pH 7.0 | 1.8 days to 470 years | Shows increased rate of degradation at neutral pH due to base-catalysis. |
| This table presents generalized data ranges for aroma esters to contextualize the potential kinetic parameters for this compound hydrolysis. core.ac.uk |
Identification of Key Intermediates and Transition States
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable tools for investigating chemical reactions at a molecular level. They provide insights into reaction pathways and catalytic processes that are often difficult or impossible to obtain through experimental means alone.
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and transition states.
For reactions involving this compound, DFT calculations can be employed to:
Analyze Conformational Isomers: Determine the relative stabilities of different spatial arrangements of the this compound molecule.
Model Reaction Mechanisms: Elucidate the step-by-step pathway of transformations like hydrolysis or thermal decomposition. By calculating the activation barriers (the energy difference between reactants and transition states), the most likely reaction pathway can be identified nih.gov.
Predict Spectroscopic Properties: Calculate properties such as vibrational frequencies, which can aid in the interpretation of experimental data from infrared spectroscopy.
For example, in analogous systems, DFT has been used to model the transition states of cyclopropanation reactions, successfully predicting the stereochemical outcome nih.gov. Similar approaches could be applied to understand the stereoselectivity in reactions involving the double bond of this compound.
Molecular simulations, including molecular dynamics (MD), are used to study the behavior of molecules over time. These simulations can model the entire catalytic cycle for the synthesis or degradation of this compound.
In the context of synthesis , such as the esterification of isopulegol with formic acid or one of its derivatives, simulations can model how the reactants approach and interact with a catalyst surface. This is particularly relevant for heterogeneous catalysis, where the reaction occurs at the interface between a solid catalyst and liquid or gas-phase reactants. For instance, studies on Pt-Co nanoparticle catalysts have identified a formate reaction pathway in the reverse water-gas shift reaction, demonstrating how computational models can track intermediates on a catalyst surface catalysis.hu.
For degradation , MD simulations can be used to study the interaction of this compound with biological macromolecules, such as enzymes. Molecular docking, a related technique, predicts the preferred binding orientation of one molecule to a second when they form a stable complex researchgate.netfrontiersin.org. This is crucial for understanding its metabolism or its action as a fragrance molecule interacting with olfactory receptors. By simulating the dynamic behavior of the this compound-enzyme complex, researchers can gain insights into the catalytic mechanism of its breakdown in biological systems.
Advanced Catalytic Systems in Isopulegyl Formate Transformations
Homogeneous Catalysis for Isopulegyl Formate (B1220265) Synthesis and Functionalization
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions for the transformations of isopulegyl formate and related terpenoids.
Palladium-based catalysts are exceptionally versatile in C-C bond-forming reactions, particularly in the alkoxycarbonylation of terpenes. researchgate.net These reactions introduce a carboxylic ester group into the molecule, a valuable transformation for creating fragrance and flavor compounds. The alkoxycarbonylation of unsaturated compounds like terpenes with carbon monoxide and an alcohol is a prominent application of palladium catalysis. rsc.org The design of phosphine (B1218219) ligands is crucial in tuning the electronic and steric properties of the palladium center, thereby controlling the catalyst's activity and selectivity. researchgate.net
For instance, the hydroalkoxycarbonylation of various monoterpenes has been achieved using both chiral and achiral palladium–phosphine catalysts. researchgate.net While high chemo- and regioselectivity towards linear ester products are often observed, achieving high diastereoselectivity can be challenging and is not always significantly influenced by the choice of a chiral ligand. researchgate.net The use of formate esters as a source of CO in palladium-catalyzed reactions has also been explored. researchgate.net For example, palladium(0) complexes can catalyze the reaction of alkenes and formate esters to yield linear carboxylic esters as the primary product. researchgate.net In contrast, using a palladium(II) complex often results in the branched-chain isomer being the main product. researchgate.net
One-pot reactions involving sterically hindered alcohols like (-)-isopulegol (B1672291) have been successfully carried out to produce the corresponding esters in good to high yields through palladium-catalyzed hydrochlorocarbonylation. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions with Terpenoids
| Catalyst System | Substrate | Reaction Type | Major Product(s) | Reference |
| [PdCl2(PPh3)2] | Limonene (B3431351), Isopulegyl acetate (B1210297) | Alkoxycarbonylation | Corresponding esters | researchgate.net |
| Pd(OAc)2 with phosphine ligands | Isopulegol (B1217435) | Hydrochlorocarbonylation | Isopulegyl esters | nih.gov |
| Palladium(0) complexes | Alkenes | Reaction with formate esters | Linear carboxylic esters | researchgate.net |
| Palladium(II) complexes | Alkenes | Reaction with formate esters | Branched-chain carboxylic esters | researchgate.net |
Beyond palladium, other transition metals like rhodium and ruthenium have demonstrated significant catalytic activity in the transformation of terpenes.
Rhodium-Based Catalysts: Rhodium complexes have been employed as homogeneous catalysts for reactions such as the hydroformylation of terpenes like limonene and isopulegol. researchgate.net Dinuclear rhodium complexes, for example, have been shown to be effective and highly selective catalyst precursors for the hydrocarbonylation of these substrates under mild conditions. researchgate.net
Ruthenium-Based Catalysts: Ruthenium catalysts are well-known for their application in olefin metathesis, a powerful tool for forming new C-C double bonds. mdpi.comacs.org These catalysts, particularly Grubbs-type and Hoveyda-Grubbs catalysts, are valued for their functional group tolerance and have been used in the cross-metathesis of terpenes to synthesize artificial terpenes and other functionalized derivatives. mdpi.comifpenergiesnouvelles.fr The modification of N-heterocyclic carbene (NHC) ligands in ruthenium catalysts has been a key area of research to fine-tune their activity and stability. acs.org Ruthenium has also been utilized in various cycloaddition reactions to form five-, six-, and seven-membered rings. nih.gov
Nickel-Based Catalysts: Nickel catalysts have been investigated for cyclopropanation reactions of alkenes. nih.gov By employing specific nitrogen donor ligands, nickel catalysts can effectively use dichloromethane (B109758) as a methylene (B1212753) source for the cyclopropanation of electron-deficient alkenes. nih.gov
Table 2: Applications of Other Transition Metal Catalysts in Terpenoid Chemistry
| Metal | Catalyst Type | Reaction Type | Substrate(s) | Key Findings | Reference(s) |
| Rhodium | Dinuclear Rhodium Complexes | Hydroformylation | Limonene, Isopulegol | High selectivity under mild conditions | researchgate.net |
| Ruthenium | Grubbs & Hoveyda-Grubbs Catalysts | Olefin Metathesis | Terpenes, Eugenol | Synthesis of artificial terpenes and functional derivatives | mdpi.comifpenergiesnouvelles.fr |
| Nickel | (PyBox)Ni catalysts | Cyclopropanation | Electron-deficient alkenes | Use of CH2Cl2 as a methylene source | nih.gov |
Palladium-Based Catalytic Systems for Alkoxycarbonylation and Related Reactions
Heterogeneous Catalysis in this compound Chemistry
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation and reusability, making them attractive for industrial applications.
Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, with their high surface areas and ordered pore structures, serve as excellent supports for catalytically active metal species. mdpi.com The incorporation of various transition metals into these silicate (B1173343) frameworks can create highly active and selective catalysts for terpenoid transformations. mdpi.com
For example, Ti-MCM-41 and V-MCM-41 have been studied for the oxidation of α-pinene, demonstrating that the nature of the incorporated metal significantly influences the product distribution. conicet.gov.ar Niobium-containing mesoporous silicates have also shown promise in catalytic processes, including the epoxidation of terpenes. researchgate.netfrontiersin.org These materials can be synthesized to have a well-defined distribution of metal species, making them effective and environmentally friendly catalysts for the conversion of large organic molecules. frontiersin.org The catalytic performance of these materials can be tuned by controlling factors such as the metal content and the synthesis method. researchgate.net
Clay minerals, such as montmorillonite, and other solid acid catalysts are widely used in the acid-catalyzed transformations of terpenoids. mdpi.comtaylors.edu.my These materials can be used for reactions like isomerization, cyclization, and esterification. taylors.edu.myutwente.nl For instance, the conversion of citronellal (B1669106) to isopulegol, a key step in menthol (B31143) synthesis, can be catalyzed by clay-based catalysts. researchgate.net The porous structure of clays (B1170129) can be modified to support active metals, providing a low-cost catalytic system. researchgate.net
Solid acid catalysts are also effective in the esterification of bio-oils, which often contain terpenoids. These catalysts can convert cyclic ethers and terpenoids into valuable aromatic hydrocarbons. For example, eucalyptol, a cyclic ether found in some bio-oils, can be converted to p-cymene (B1678584) through a series of acid-catalyzed reactions. Ion-exchange resins and heteropoly acids are other examples of solid acid catalysts that have been successfully employed in terpenoid esterification and isomerization reactions. mdpi.comtaylors.edu.my
Table 3: Heterogeneous Catalysts for Terpenoid Transformations
| Catalyst Type | Example(s) | Reaction Type | Substrate(s) | Key Features | Reference(s) |
| Metal-Incorporated Mesoporous Silicates | Ti-MCM-41, V-MCM-41, Nb-containing silicates | Oxidation, Epoxidation | α-pinene, Terpenes | High surface area, tunable catalytic properties | conicet.gov.arresearchgate.netfrontiersin.org |
| Clay-Supported Catalysts | Montmorillonite K10 | Isomerization, Dimerization | α-pinene, Limonene | Low cost, modifiable porous structure | mdpi.comresearchgate.net |
| Solid Acid Catalysts | Ion-exchange resins, Heteropoly acids | Esterification, Isomerization | Terpenes, Bio-oil | Ease of separation, reusability | mdpi.comtaylors.edu.myutwente.nl |
Metal-Incorporated Mesoporous Silicates as Catalysts
Biocatalysis and Enzymatic Approaches for Esterification or Hydrolysis
Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes that are particularly effective in catalyzing the esterification and hydrolysis of various compounds, including terpenoids. nih.gov
The enzymatic acylation of isopulegol has been studied using lipases such as that from Rhizomucor miehei. science.gov These enzymes can exhibit high chemoselectivity for O-acylation. science.gov Lipase-catalyzed esterification reactions are often carried out in non-aqueous media to favor synthesis over hydrolysis. nih.gov The choice of acyl donor and solvent can significantly impact the reaction's efficiency and selectivity. researchgate.net
Enzymatic approaches are not limited to synthesis; they can also be used for the hydrolysis of esters. The direction of the reaction (esterification or hydrolysis) can often be controlled by the reaction conditions, particularly the presence or absence of water. nih.gov Furthermore, formate dehydrogenases are enzymes that can catalyze the interconversion of formate and carbon dioxide, presenting a potential biocatalytic route for formate production. nih.gov
The development of whole-cell biocatalysts is another promising area, offering the potential for efficient synthesis of valuable compounds like (R)-citronellal from citral. researchgate.net
Table 4: Biocatalytic Approaches in Terpenoid Chemistry
| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Key Advantages | Reference(s) |
| Rhizomucor miehei lipase | Acylation/Esterification | Isopulegol | High chemoselectivity | science.govresearchgate.net |
| Lipases (general) | Esterification, Hydrolysis | Terpenols, Terpenyl esters | Green, highly selective, mild conditions | nih.gov |
| Formate Dehydrogenase | Formate production/oxidation | CO2/Formate | Potential for CO2 utilization | nih.gov |
| Whole-cell biocatalyst | Stereoselective reduction | Citral | Efficient synthesis of chiral compounds | researchgate.net |
State of the Art Analytical Methodologies for Research on Isopulegyl Formate
High-Resolution Chromatographic Techniques
High-resolution chromatography is fundamental for separating isopulegyl formate (B1220265) from other volatile compounds in a mixture. This separation is a critical prerequisite for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas chromatography-mass spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile compounds like isopulegyl formate in essential oils. nih.gov This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and polarity on a capillary column. As each compound elutes from the column, it is ionized, and the resulting fragments are detected by the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint.
The identification of this compound is typically achieved by comparing its mass spectrum and retention index with those of authenticated reference standards and entries in mass spectral libraries. nih.govscielo.br For instance, in the analysis of kaffir lime leaf essential oil, this compound was identified among other volatile constituents. j-tropical-crops.com Studies on various essential oils have successfully utilized GC-MS to determine the presence and relative abundance of this compound. researchgate.netnih.govnih.gov The choice of the GC column, typically a non-polar or medium-polarity column, and the temperature program are critical parameters that are optimized to achieve the best separation of the compounds of interest. nih.govnih.gov
Table 1: GC-MS Parameters for the Analysis of Essential Oils Containing this compound
| Parameter | Example 1 | Example 2 |
| Instrument | Agilent 7890 GC/5975 MS-D | Varian 220-MS IT GC system |
| Column | Agilent 19091N-133HP-INNOWax Polyethylene (B3416737) Glycol | DB-5 |
| Column Dimensions | 30 m x 250 μm x 0.25 μm | Not specified |
| Carrier Gas | Helium | Helium |
| Flow Rate | 0.9 μL/min | 1 mL/min |
| Injection Volume | 1 μL | 1 μL (of 1/100 dilution in n-hexane) |
| Injector Temperature | 230°C | Not specified |
| Oven Temperature Program | 60-210°C | Not specified |
| Mass Spectrometer | Quadrupole | Ion Trap |
| Ionization Mode | Not specified | Electron Ionization (EI) at 70 eV |
| Scan Range | Not specified | 40 to 550 Da |
| This table presents typical parameters and is not an exhaustive list. Specific conditions can vary based on the analytical goals. |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-QMS) for Complex Mixtures
For highly complex samples where co-elution is a significant problem in conventional one-dimensional GC-MS, comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry (GC×GC-QMS) offers a powerful solution. nih.govmdpi.comnih.gov This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. mdpi.com The modulator traps and then re-injects fractions of the effluent from the first column onto the second column, resulting in a much higher peak capacity and enhanced separation of compounds. nih.govresearchgate.net
The application of GC×GC-QMS has been particularly beneficial in the detailed analysis of essential oils, enabling the separation and identification of hundreds of components, including minor constituents that would otherwise remain unresolved. nih.govresearchgate.net In the analysis of lime essential oils, an off-line combination of normal phase high-performance liquid chromatography (NP-HPLC) and GC×GC-QMS allowed for the identification of 153 volatile compounds. nih.govresearchgate.net This powerful four-dimensional technology significantly reduces the chance of co-elution, leading to more accurate qualitative and quantitative results. nih.govresearchgate.net The enhanced separation power of GCxGC makes it an invaluable tool for the in-depth characterization of complex matrices containing this compound. mdpi.com
Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) Applications
Headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an emerging and rapid analytical technique for the analysis of volatile organic compounds (VOCs). sancobio.commdpi.comnih.gov This method combines headspace sampling, which analyzes the vapor phase above a sample, with the separation power of both gas chromatography and ion mobility spectrometry. sancobio.commdpi.com After a brief separation on a GC column, the compounds enter an IMS drift tube where they are separated based on their size, shape, and charge. nih.govresearchgate.net This results in a two-dimensional separation, providing a unique fingerprint of the volatile profile of a sample. mdpi.commdpi.com
HS-GC-IMS is known for its high sensitivity, speed, and ease of operation, making it suitable for high-throughput screening and quality control applications. sancobio.comnih.gov It has been successfully applied to differentiate complex samples like different types of olive oil and to monitor the aging of Chinese liquor (Baijiu). mdpi.comnih.gov While specific applications for the direct analysis of this compound are not extensively documented, the technique's proven ability to analyze complex volatile mixtures suggests its high potential for the rapid profiling of essential oils and other products containing this compound. mdpi.commdpi.com The technology's capacity for two-dimensional separation can help to distinguish isomers and compounds with similar retention times. mdpi.com
Advanced Spectroscopic Methods for Structural Characterization
While chromatographic techniques are excellent for separation and identification based on mass spectra and retention times, spectroscopic methods provide detailed information about the molecular structure of this compound.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. copernicus.org Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. google.com
In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals reveal the number and connectivity of the different protons. For this compound, specific signals would correspond to the formate proton, the protons on the cyclohexane (B81311) ring, and the protons of the isopropenyl group. In ¹³C NMR, the chemical shift of each carbon atom provides information about its hybridization and the nature of its neighboring atoms. The carbonyl carbon of the formate group, for example, would have a characteristic downfield chemical shift. While public databases like PubChem provide predicted and experimental NMR data for the parent alcohol, isopulegol (B1217435), specific experimental data for this compound may be found in specialized chemical literature. nih.govspectrabase.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. catalysis.huwordpress.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
For this compound, the FTIR spectrum would show characteristic absorption bands for the C=O stretching of the ester group, the C-O stretching of the ester, and the C=C stretching of the isopropenyl group, among others. chemicalbook.comchemicalbook.com These spectral fingerprints can be used for the rapid identification and quality control of this compound. While detailed Raman spectra for this compound are less commonly reported in general literature, this technique can provide complementary information, particularly for non-polar bonds and symmetric vibrations. The identity of a compound can often be confirmed by comparing its IR spectrum to reference spectra. cir-safety.org
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. The determination of the enantiomeric purity, or enantiomeric excess (ee), is a significant analytical challenge because enantiomers possess identical physical properties such as boiling point and solubility in an achiral environment. Chiroptical spectroscopy and chiral chromatography are the primary methods employed to address this challenge.
Chiroptical spectroscopic methods, including optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD), are powerful, non-destructive techniques for analyzing chiral molecules. mdpi.com These methods rely on the differential interaction of chiral substances with polarized light. mdpi.com While OR measures the rotation of plane-polarized light, CD measures the differential absorption of left and right circularly polarized light, providing more detailed structural information. mdpi.com VCD, an extension of this principle to the infrared region, is particularly effective for determining the absolute configuration of chiral molecules by comparing experimentally obtained spectra with quantum chemical calculations. mdpi.com These spectroscopic techniques are instrumental in the pharmaceutical industry for the characterization of chiral drug substances and can be applied to assess the enantiomeric purity of compounds like this compound. researchgate.net
For quantitative analysis of enantiomeric ratios, gas chromatography (GC) using a chiral stationary phase (CSP) is the most direct and widely used method for volatile compounds. chromatographyonline.comgcms.cz This technique physically separates the enantiomers, allowing for their individual detection and quantification. nih.gov The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which typically consists of derivatized cyclodextrins. nih.gov The differing stability of these complexes results in different retention times for each enantiomer, enabling their resolution into two distinct peaks. The ratio of the peak areas then corresponds directly to the enantiomeric ratio of the sample. Given the volatility of this compound, chiral GC represents a highly effective and precise methodology for determining its enantiomeric purity. chromatographyonline.com
Application of Retention Indices and Mass Spectral Database Matching for Identification
The identification of volatile components within complex mixtures, such as essential oils or synthetic flavor compositions, relies heavily on gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net However, due to the structural similarity among many terpenes and their derivatives, mass spectra alone can be insufficient for unambiguous identification. diabloanalytical.com Therefore, a two-pronged approach combining mass spectral data with gas chromatographic retention indices is the standard for reliable peak assignment. mdpi.comnih.gov
The Retention Index (RI) system standardizes retention times by relating them to the elution of a series of n-alkanes. mdpi.com This conversion of retention time to a system-independent RI value allows for the comparison of data generated across different instruments and laboratories. diabloanalytical.com The Kovát's retention index is typically used for isothermal analyses, while linear or arithmetic retention indices are applied to temperature-programmed methods, which are common in the analysis of essential oils. mdpi.com By comparing the experimentally determined RI of an unknown peak with published RI values from databases, a much higher degree of confidence in identification is achieved. researchgate.net For confident assignment, it is often recommended to determine RIs on at least two columns of different polarity, for instance, a non-polar dimethylpolysiloxane phase (e.g., DB-5, HP-5MS) and a polar polyethylene glycol phase (e.g., DB-Wax, Carbowax 20M). diabloanalytical.com Although specific RI data for this compound is not widely published, the table below presents representative retention indices for structurally related monoterpenoid esters, illustrating how these values are reported.
Table 1: Representative Retention Indices for Compounds Related to this compound on Different GC Columns
| Compound | Retention Index (RI) | Column Phase | Reference |
|---|---|---|---|
| Isobornyl formate | 1582 | Carbowax 20M | diabloanalytical.com |
| Isopulegyl acetate (B1210297) | 1283 | DB-5 | researchgate.net |
| neo-Isopulegyl acetate | 1274 | DB-5 | researchgate.net |
| Citronellyl formate | 1273 | RTX-5 MS | nih.gov |
| Geranyl formate | 1298 | SLB-5ms | frontiersin.org |
| Bornyl acetate | 1284 | RTX-5 MS | nih.gov |
The second component of this identification strategy is mass spectral (MS) database matching. In GC-MS, as compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron impact (EI) at 70 eV. researchgate.net This energetic process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent ion and its various fragments. nist.gov This experimental spectrum is then compared against extensive, curated mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library. nih.govresearchgate.netrsc.org The identification of this compound would involve matching its acquired mass spectrum and its experimentally determined retention index against the reference data stored in these libraries. researchgate.net This dual-confirmation approach is the gold standard for the identification of volatile organic compounds. nist.gov
Isopulegyl Formate As a Versatile Chiral Building Block in Complex Organic Synthesis
Utilization in the Total Synthesis of Bioactive Compounds
One notable application of a related compound, isopulegyl acetate (B1210297), is in the synthesis of the aglycones of pseudopterosins. gla.ac.uk The synthesis commences with (+)-isopulegyl acetate, which undergoes ozonolysis to yield a key intermediate. gla.ac.uk This strategic use of a chiral pool starting material allows for the controlled introduction of stereocenters in the target molecule. gla.ac.uk Although the direct use of isopulegyl formate (B1220265) in this specific synthesis is not detailed, the principle of employing the isopulegol (B1217435) skeleton highlights its utility as a chiral template.
The versatility of isopulegol-derived compounds extends to their use as intermediates in the synthesis of a wide array of fine chemicals, including fragrances and pharmaceuticals. researchgate.net The inherent chirality of these building blocks is crucial for achieving the desired biological activity in the final products. researchgate.net
Table 1: Examples of Bioactive Compounds Synthesized Using Isopulegol Derivatives
| Starting Material | Bioactive Target | Key Transformation |
|---|---|---|
| (+)-Isopulegyl acetate | Pseudopterosin Aglycone | Ozonolysis |
| (-)-Isopulegol (B1672291) | (-)-Menthol | Hydrogenation |
| (+)-Citronellal | (-)-Isopulegol | Cyclization |
Stereoselective Introduction of Chirality into Target Molecules
Isopulegyl formate and its derivatives are instrumental in transferring their inherent chirality to new stereogenic centers in a predictable and controlled manner. This stereoselective introduction of chirality is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.
The development of isopulegol-based chiral ligands is a testament to the importance of this scaffold in asymmetric catalysis. nih.gov These ligands, synthesized from commercially available (-)-isopulegol, have been successfully applied as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a benchmark reaction for testing the efficacy of new chiral catalysts. nih.govresearchgate.net The stereochemical outcome of such reactions is directly influenced by the chiral environment created by the isopulegol-derived ligand.
Furthermore, stereoselective epoxidation of (+)-neoisopulegol, which can be derived from natural (-)-isopulegol, followed by nucleophilic ring-opening, provides a pathway to chiral aminodiols. nih.govresearchgate.net These aminodiols are valuable building blocks for the synthesis of complex bioactive molecules. researchgate.net The predictable stereochemistry of the epoxidation and subsequent ring-opening reactions underscores the utility of the isopulegol framework in directing the formation of new chiral centers.
Table 2: Stereoselective Reactions Utilizing Isopulegol Derivatives
| Isopulegol Derivative | Reaction Type | Product Class |
|---|---|---|
| (-)-Isopulegol-based ligands | Asymmetric catalysis | Chiral alcohols |
| (+)-Neoisopulegol | Stereoselective epoxidation | Chiral aminodiols |
Precursor in Multistep Organic Transformations
Beyond its direct incorporation into target molecules, this compound serves as a valuable precursor in multistep synthetic sequences. chemicalbull.com Its chemical structure allows for a variety of transformations, enabling chemists to access a diverse range of intermediates.
Isopulegol, the parent alcohol of this compound, is a key intermediate in the production of (-)-menthol, a widely used compound in various industries. researchgate.net The transformation of isopulegol to menthol (B31143) involves a hydrogenation reaction, demonstrating the utility of the isopulegol skeleton as a precursor to other important monoterpenoids. researchgate.net
The formate group in this compound can be readily hydrolyzed to reveal the corresponding alcohol, isopulegol. This alcohol can then participate in a multitude of other reactions, such as oxidation to isopulegone (B1219328) or etherification to introduce new functional groups. The double bond within the isopulegyl moiety also presents a handle for various chemical modifications, including hydrogenation, epoxidation, and dihydroxylation. nih.gov These transformations allow for the elaboration of the isopulegol framework into more complex structures, making it a versatile starting point for the synthesis of a wide range of organic compounds.
Prospective Research Avenues and Challenges in Isopulegyl Formate Chemistry
Development of Sustainable Synthesis Routes
The chemical industry's shift towards green chemistry presents both a significant challenge and a substantial opportunity for the synthesis of isopulegyl formate (B1220265). Current production methods often rely on traditional chemical processes that may involve harsh conditions or non-renewable resources. The future lies in developing more environmentally benign and sustainable alternatives.
A primary avenue of research is the use of biocatalysis , employing enzymes or whole-cell systems to perform the esterification of isopulegol (B1217435). nih.govingentaconnect.comeurekaselect.com Lipases, in particular, are promising candidates for catalyzing the formation of terpene esters. researchgate.net This approach offers several advantages, including high selectivity, mild reaction conditions (reducing energy consumption), and the use of renewable, biodegradable catalysts. researchgate.net Research indicates that the structure of the alcohol precursor can influence esterification efficiency, a factor that requires optimization for isopulegol. ingentaconnect.comeurekaselect.com The challenge lies in discovering or engineering robust enzymes with high activity and stability for this specific transformation and developing efficient downstream processing to isolate the product from the biocatalytic system.
Another key area is the utilization of renewable feedstocks . Isopulegol, the alcohol precursor to isopulegyl formate, is itself derived from citronellal (B1669106), which can be sourced from essential oils of plants like Corymbia citriodora. acs.orgresearchgate.net Future research will likely focus on optimizing the cultivation of these plant sources, improving extraction techniques, and exploring metabolic engineering in plants or microorganisms to increase the yield of citronellal and isopulegol. This bio-based approach helps in creating a carbon-neutral production cycle. catalysis.hu
The principles of green chemistry also encourage the minimization of waste and the use of less hazardous solvents. Research into solvent-free reaction conditions or the use of green solvents (e.g., ionic liquids or supercritical fluids) for the synthesis of this compound could significantly reduce the environmental footprint of its production.
Design of Novel Catalytic Systems for Enhanced Selectivity
The synthesis of this compound from its precursors, such as the cyclization of citronellal to isopulegol, presents a stereochemical challenge. acs.orgacs.org Isopulegol has multiple stereoisomers, and the properties of the resulting this compound can depend on the specific isomer used. Therefore, achieving high stereoselectivity is crucial for producing a consistent product with desired sensory characteristics.
Future research will focus on the design of novel, highly selective catalysts. This includes the development of heterogeneous catalysts , which are advantageous due to their ease of separation and reusability. catalysis.hu Materials like sulfated zirconia and modified zeolites have shown promise as solid acid catalysts for the isomerization of citronellal to isopulegol, a key step in the synthesis pathway. acs.orgresearchgate.netacs.org Further research could explore tuning the acidic properties and pore structures of these materials to maximize the yield of the desired isopulegol isomer. researchgate.net For instance, metal-incorporated mesoporous silicates offer tunable acidity and dispersion, which could be tailored for this reaction. researchgate.net
Asymmetric catalysis represents another significant frontier. The development of chiral catalysts that can direct the reaction towards a single desired stereoisomer of isopulegol would be a major breakthrough. This could involve chiral metal complexes or organocatalysts. The Mitsunobu reaction, for example, has been used for the stereochemical inversion of isopulegol, demonstrating a pathway for controlling stereochemistry. beilstein-journals.org Exploring alternative reagents for such reactions could enhance efficiency and sustainability. researchgate.net
The alkoxycarbonylation of terpenes using palladium-based catalysts is another route to terpene esters that allows for control over product structure. researchgate.netresearchgate.net Research into adapting these methods for this compound synthesis could provide new ways to achieve high regioselectivity and stereoselectivity.
| Catalyst Type | Research Focus | Potential Advantages |
| Biocatalysts (e.g., Lipases) | Enzyme screening, engineering, and process optimization. | High selectivity, mild conditions, renewable. nih.govresearchgate.net |
| Heterogeneous Catalysts | Tailoring acidity and pore structure of materials like zeolites and sulfated zirconia. acs.orgresearchgate.net | Reusability, ease of separation, process intensification. |
| Asymmetric Catalysts | Design of chiral metal complexes and organocatalysts. | High stereoselectivity for specific isomers. beilstein-journals.org |
| Palladium-based Systems | Adapting hydroesterification and alkoxycarbonylation reactions. researchgate.netresearchgate.net | Control over regioselectivity. |
Advanced Analytical Techniques for Trace Analysis and Metabolomics
This compound is often used in complex mixtures, such as flavor and fragrance compositions, and can be present at very low concentrations. Furthermore, understanding its metabolic fate in biological systems is crucial. Therefore, the development of advanced analytical techniques for its detection and quantification is essential.
Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the biosynthesis and degradation of this compound and related terpenoids. oup.comfrontiersin.orgnih.gov Untargeted metabolomic profiling using techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS) can help identify the metabolic pathways involved in the formation of this compound in plants and its metabolism in other organisms. nih.gov This knowledge can be applied to enhance its production through metabolic engineering or to assess its environmental fate. For instance, studies on the withering process of black tea have shown changes in the content of related compounds like isopulegyl acetate (B1210297), highlighting the utility of metabolomics in understanding terpene ester dynamics. nih.gov
There is also a need for rapid and sensitive detection methods. Techniques like Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) are emerging as powerful tools for the rapid analysis of volatile compounds in food and other products, offering high sensitivity without extensive sample preparation. nih.gov
Exploration of Unconventional Reaction Pathways
Moving beyond traditional esterification, future research could explore unconventional reaction pathways for both the synthesis and transformation of this compound. These novel methods could unlock new applications and provide more efficient and sustainable chemical processes.
Photochemistry , the use of light to drive chemical reactions, offers a green and highly specific way to synthesize and modify molecules. mdpi.com Recent research has highlighted the use of formic acid salts in photochemical reactions, where they can act as reductants or sources of other functional groups. nih.gov Investigating the potential for photochemical synthesis of this compound or its subsequent transformation could lead to novel, energy-efficient processes. The study of thiophosphate photochemistry has even shown plausible prebiotic routes to terpenoid precursors, suggesting that light-driven reactions are fundamental to this class of molecules. nih.gov
The use of flow chemistry for the synthesis of this compound is another promising avenue. Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Integrating novel catalytic systems, such as those mentioned above, into flow reactors could lead to highly efficient and automated production systems.
Finally, exploring the reactivity of the formate group itself could lead to new derivatives of isopulegol with unique properties. The CO₂ radical anion, which can be generated from formates, is a strong reductant capable of cleaving chemical bonds, opening up possibilities for novel transformations. nih.gov
Q & A
Q. What techniques are employed to study the degradation pathways of this compound under various environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) with LC-QTOF-MS to identify hydrolytic (e.g., formic acid release) or oxidative products (e.g., epoxides). Use H NMR kinetics to track ester bond cleavage rates in acidic/basic buffers. Environmental fate modeling (EPI Suite) predicts half-lives in soil/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
